molecular formula C18H24FN5O2 B2840068 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N'-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide CAS No. 1993558-03-4

1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N'-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide

Cat. No.: B2840068
CAS No.: 1993558-03-4
M. Wt: 361.421
InChI Key: IJKSMSDVKSWLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N'-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboximidamide is a useful research compound. Its molecular formula is C18H24FN5O2 and its molecular weight is 361.421. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

The synthesis and investigation of enantiomers of temafloxacin hydrochloride, a closely related compound, have demonstrated significant antibacterial activities, highlighting the potential of these compounds as broad-spectrum antimicrobial agents. The studies focused on their synthesis, antibacterial activities, and pharmacological properties, revealing no significant difference in vitro antibacterial activities between the enantiomers, although minor differences in in vivo activities were observed. These findings underscore the compound's utility in developing new antibiotics (Chu et al., 1991).

Food Safety Applications

A specific application in food safety involves the development of immunoassays to detect Enrofloxacin, a compound structurally similar to the one , in animal-origin foods. The creation of a monoclonal antibody against Enrofloxacin and its utilization in an indirect competitive enzyme-linked immunosorbent assay (ELISA) has been demonstrated. This assay provides a sensitive and highly specific method for screening and controlling the illegal content of such compounds in food products, showcasing the versatility of these chemical derivatives in ensuring food safety (Tochi et al., 2016).

Synthesis and Chemical Properties

Research on the reactions of N-aminoquinolones with ketones offers a novel approach to synthesizing tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids. This work demonstrates the compound's chemical versatility and the potential for creating a variety of derivatives with potentially useful properties. Such synthetic pathways could pave the way for the development of new drugs or materials with specific biological or chemical functionalities (Chupakhin et al., 1992).

Antimicrobial and Tuberculosis Treatment

A study on the synthesis and evaluation of derivatives as anti-tubercular and antibacterial agents has shown that these compounds exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains. The investigation into the antimicrobial properties of these derivatives further highlights their potential in treating tuberculosis and bacterial infections, contributing to the field of infectious disease research and drug development (Suresh et al., 2014).

Properties

IUPAC Name

1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-N'-hydroxy-4-oxoquinoline-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5O2/c1-3-22-5-7-24(8-6-22)16-10-15-12(9-14(16)19)17(25)13(18(20)21-26)11-23(15)4-2/h9-11,26H,3-8H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKSMSDVKSWLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=NO)N)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)/C(=N/O)/N)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.